3-((1h-Benzo[d]imidazol-2-yl)thio)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal is a compound that features a benzimidazole moiety linked to a propanal group via a thioether linkage. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal typically involves the reaction of benzimidazole derivatives with appropriate aldehydes under specific conditions. One common method involves the reflux of benzimidazole with an aldehyde in the presence of a suitable catalyst and solvent . For example, the reaction of benzimidazole with propanal in ethanol under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1H-Benzo[d]imidazol-2-yl)thio)propanal involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 3-(1H-Benzo[d]imidazol-2-yl)propanoic acid
- 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
Uniqueness
3-((1H-Benzo[d]imidazol-2-yl)thio)propanal is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H10N2OS/c13-6-3-7-14-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-6H,3,7H2,(H,11,12) |
InChI Key |
WKQCWOGGGGYIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.